molecular formula C12H16ClNO2 B7628039 2-chloro-N-methyl-N-(4-propan-2-yloxyphenyl)acetamide

2-chloro-N-methyl-N-(4-propan-2-yloxyphenyl)acetamide

Cat. No.: B7628039
M. Wt: 241.71 g/mol
InChI Key: GLJTVFGYDWAUHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-methyl-N-(4-propan-2-yloxyphenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound is also known as MP-10 and belongs to the class of compounds called phenylacetamides.

Mechanism of Action

The exact mechanism of action of 2-chloro-N-methyl-N-(4-propan-2-yloxyphenyl)acetamide is not fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA receptors, which are involved in the regulation of neuronal excitability. This compound may also act on other neurotransmitter systems, such as the opioid and dopaminergic systems.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and analgesic properties. Additionally, this compound has been shown to reduce the release of dopamine in the brain, which may contribute to its potential use in the treatment of drug addiction.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-methyl-N-(4-propan-2-yloxyphenyl)acetamide in lab experiments is its potential therapeutic properties. This compound has been shown to have anticonvulsant, analgesic, and anti-addictive properties, making it a potential candidate for the development of new drugs. However, one limitation of using this compound is its complex synthesis method, which may make it difficult to produce in large quantities.

Future Directions

There are several future directions for the study of 2-chloro-N-methyl-N-(4-propan-2-yloxyphenyl)acetamide. One direction is the development of new drugs based on this compound for the treatment of epilepsy, chronic pain, and drug addiction. Another direction is the study of the exact mechanism of action of this compound, which may provide insight into the development of new drugs targeting the GABAergic system. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound.

Synthesis Methods

2-chloro-N-methyl-N-(4-propan-2-yloxyphenyl)acetamide can be synthesized through a multistep process that involves the use of various reagents and catalysts. The synthesis method involves the reaction of 4-isopropoxyaniline with chloroacetyl chloride in the presence of a base to form 2-chloro-N-(4-isopropoxyphenyl)acetamide. This intermediate compound is then reacted with methylamine in the presence of a reducing agent to form 2-chloro-N-methyl-N-(4-isopropoxyphenyl)acetamide. Finally, this compound is reacted with propan-2-ol in the presence of a catalyst to form this compound.

Scientific Research Applications

2-chloro-N-methyl-N-(4-propan-2-yloxyphenyl)acetamide has been studied for its potential therapeutic properties in various scientific research studies. This compound has been shown to have anticonvulsant and analgesic properties, making it a potential candidate for the treatment of epilepsy and chronic pain. Additionally, this compound has been studied for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.

Properties

IUPAC Name

2-chloro-N-methyl-N-(4-propan-2-yloxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO2/c1-9(2)16-11-6-4-10(5-7-11)14(3)12(15)8-13/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJTVFGYDWAUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)N(C)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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